5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1) is a critical bifunctional building block in organic synthesis, prized for its dual reactivity. The thiophene core provides inherent electronic properties and stability, while the aldehyde group at the 2-position serves as a versatile handle for forming carbon-carbon double bonds via reactions like the Wittig or Horner-Wadsworth-Emmons olefination. Concurrently, the bromine atom at the 5-position is a key functional group for metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, enabling the precise construction of complex molecular architectures for pharmaceuticals and organic electronics.
Substituting 5-Bromothiophene-2-carbaldehyde with seemingly similar analogs can lead to critical failures in synthesis and material performance. Replacing it with the non-halogenated parent, thiophene-2-carbaldehyde, completely removes the essential C-Br bond required for palladium-catalyzed cross-coupling reactions, halting polymer backbone construction or aryl group introduction. Opting for 5-chlorothiophene-2-carbaldehyde introduces a less reactive C-Cl bond, which often requires harsher reaction conditions, different catalyst systems, and results in lower yields for Suzuki or Sonogashira couplings compared to the more labile C-Br bond. Using a positional isomer like 4-bromothiophene-2-carbaldehyde would fundamentally alter the regiochemistry of polymerization, leading to polymers with different linkage patterns and, consequently, inferior or unpredictable electronic and physical properties.
The C-Br bond in 5-bromothiophene-2-carbaldehyde is significantly more reactive in palladium-catalyzed Suzuki-Miyaura couplings than the C-Cl bond of its chloro-analog. The established reactivity trend for carbon-halogen bond dissociation energies (C-Cl > C-Br) dictates that oxidative addition to the palladium catalyst, the rate-determining step, occurs more readily with aryl bromides. This allows for higher yields under milder conditions, reducing energy costs and minimizing side reactions like dehalogenation, which can be a significant issue with less reactive halides when forcing conditions are required.
| Evidence Dimension | Reactivity in Pd-Catalyzed Oxidative Addition |
| Target Compound Data | Higher reactivity due to lower C-Br bond dissociation energy |
| Comparator Or Baseline | 5-Chlorothiophene-2-carbaldehyde (lower reactivity due to higher C-Cl bond dissociation energy) |
| Quantified Difference | Qualitatively higher; C-Br bonds are broadly established to be more reactive than C-Cl bonds in Suzuki couplings. |
| Conditions | Standard Suzuki-Miyaura reaction conditions (Pd(0) catalyst, base, solvent). |
This higher reactivity translates to better yields, shorter reaction times, and lower process costs, making it a more efficient procurement choice for scaled synthesis.
The aldehyde functionality of 5-bromothiophene-2-carbaldehyde enables efficient carbon-carbon double bond formation, crucial for extending π-conjugated systems. In a representative aqueous Wittig reaction with (methoxycarbonylmethylene)triphenylphosphorane, 5-bromothiophene-2-carbaldehyde produced the corresponding acrylate product in 89% yield. This high conversion efficiency is vital for synthesizing vinylene-thiophene segments used in organic semiconductors, where incomplete reactions would introduce defects into the material structure, compromising electronic performance. The Horner-Wadsworth-Emmons (HWE) reaction, a common alternative, also benefits from the aldehyde's reactivity and offers advantages like easier byproduct removal compared to the standard Wittig reaction.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Baseline expectation for an efficient olefination reaction. |
| Quantified Difference | High absolute yield demonstrates excellent precursor suitability. |
| Conditions | Wittig reaction with (methoxycarbonylmethylene)triphenylphosphorane in water at 20 °C for 5 min. |
High, reproducible yields in olefination reactions ensure precursor efficiency and structural purity of the final conjugated material, which is critical for consistent device performance.
The specific 2,5-disubstitution pattern of 5-bromothiophene-2-carbaldehyde (after conversion of the aldehyde) is essential for synthesizing highly regioregular polythiophenes, such as head-to-tail coupled poly(3-alkylthiophene)s (P3HTs). High regioregularity (>95%) is directly linked to improved polymer packing, higher charge carrier mobility, and enhanced device performance in organic field-effect transistors (OFETs) and photovoltaics (OPVs). Using the unsubstituted thiophene-2-carbaldehyde would prevent polymerization via cross-coupling, while using isomers with bromine at the 3- or 4-position would result in polymers with different, less electronically favorable linkage geometries and disrupt the desired head-to-tail structure.
| Evidence Dimension | Polymer Regioregularity (% Head-to-Tail) |
| Target Compound Data | Enables >95% regioregularity in derived polymers |
| Comparator Or Baseline | Positional isomers (e.g., 4-bromo) or unsubstituted analogs, which cannot produce this structure. |
| Quantified Difference | Fundamentally enables high regioregularity not achievable with common substitutes. |
| Conditions | Metal-catalyzed polymerization (e.g., GRIM, Stille) of thiophene monomers derived from the target compound. |
Procuring this specific isomer is non-negotiable for applications demanding high-performance electronic polymers, as structural integrity dictates final device efficiency.
This compound is a primary choice for synthesizing D-A copolymers. The 5-bromo position allows for Suzuki or Stille coupling to form the polymer backbone (the donor part), while the aldehyde can be readily converted via olefination (e.g., Knoevenagel condensation or Wittig reaction) into a vinylene-linked electron-accepting unit. The defined 2,5-connectivity is crucial for achieving the linear, regioregular polymer structures that facilitate efficient charge separation and transport in solar cell active layers.
In multi-step pharmaceutical synthesis, the superior reactivity of the C-Br bond makes this compound the preferred starting material for introducing aryl groups onto a thiophene core via Suzuki coupling. Achieving high yields under mild conditions is paramount to preserving sensitive functional groups elsewhere in the molecule and maximizing the overall efficiency of the synthetic route, directly impacting the economic viability of the process.
For creating well-defined oligomers used as semiconductors in OFETs, this molecule provides two distinct and orthogonal reaction sites. The bromine allows for iterative, controlled chain extension using Sonogashira or Suzuki couplings, while the aldehyde can be used for terminal functionalization to tune solubility or solid-state packing. This precise control over molecular structure, enabled by the specific placement of the bromo and aldehyde groups, is essential for producing materials with reproducible, high-performance electronic characteristics.
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